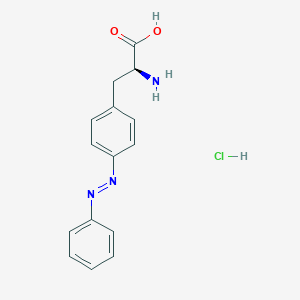

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride

Description

Historical Development of Azobenzene-Functionalized Amino Acids

The synthesis of azobenzene-functionalized amino acids originated from early efforts to integrate photoresponsive elements into biological systems. APhe1 emerged as a pioneering example, first synthesized through a multi-step organic chemistry approach involving nitration, reduction, and Mills reaction protocols. The foundational work involved converting L-phenylalanine into its nitro derivative, followed by Zn-mediated reduction to aniline and subsequent diazo coupling with nitrosobenzene. This yielded the azobenzene side chain characteristic of APhe1, which could be incorporated into peptides via solid-phase synthesis methodologies.

A critical milestone in APhe1’s development was its compatibility with Fmoc-based peptide synthesis, enabling seamless integration into complex polypeptides. Researchers later expanded this synthetic toolkit by introducing tert-butyl ester-protected variants (e.g., APhe2), which improved solubility and reduced side reactions during peptide assembly. These advances laid the groundwork for deploying APhe1 in protein engineering, where its photoisomerization could modulate molecular interactions in real time.

Emergence in Photochemical Biology Research

APhe1’s utility in photochemical biology became evident through its ability to reversibly switch peptide secondary structures. Early studies demonstrated that incorporating APhe1 into model peptides induced light-dependent transitions between α-helical and β-sheet conformations. For instance, irradiation of APhe1-containing peptides with UV light (365 nm) triggered cis-isomerization, destabilizing hydrophobic interactions and promoting helical folding. Conversely, visible light (450 nm) reverted the azobenzene to its trans state, favoring β-sheet aggregation. This bidirectional control enabled researchers to probe the relationship between peptide conformation and function dynamically.

Subsequent applications extended to controlling protein-protein interactions. For example, APhe1 was incorporated into dimeric coiled-coil systems, where cis-trans isomerization altered helical packing and subunit affinity. Such systems mimicked natural processes like SNARE complex assembly, offering insights into membrane fusion mechanisms. The compound’s photoresponsiveness also facilitated allosteric regulation of enzymes, such as luciferase, by modulating active-site accessibility.

Academic Significance in Genetic Code Expansion

APhe1 played a pivotal role in advancing genetic code expansion (GCE) strategies, which aim to incorporate non-canonical amino acids (ncAAs) into proteins in vivo. Unlike earlier azobenzene derivatives requiring chemical conjugation, APhe1 could be encoded via amber stop codon suppression using engineered aminoacyl-tRNA synthetases. This breakthrough allowed site-specific incorporation into proteins like superfolder green fluorescent protein (sfGFP), enabling optical control of fluorescence and solvation properties.

The academic impact of APhe1 in GCE is twofold:

- Precision in Protein Engineering : By encoding APhe1 directly into genetic sequences, researchers achieved spatiotemporal control over protein folding and interaction networks without post-translational modifications.

- Versatility in Biophysical Studies : APhe1’s azobenzene moiety served as a spectroscopic handle for monitoring conformational changes via UV-vis and circular dichroism spectroscopy.

Comparative Analysis with Other Photoswitchable Amino Acids

APhe1 belongs to a broader class of photoswitchable amino acids, each with distinct photochemical and structural properties. The table below highlights key differences:

APhe1’s azobenzene group offers rapid isomerization kinetics (microsecond timescale) and high photostability compared to diarylethene derivatives, which require UV light for switching and suffer from fatigue over cycles. However, APhe1’s hydrophobicity limits its use in aqueous environments, a challenge mitigated by carboxylated analogs like APhe2. In contrast, azide-functionalized variants (e.g., 4-azidophenylalanine) lack photoisomerization but excel as vibrational reporters in infrared spectroscopy.

Properties

IUPAC Name |

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSKKAMIJGFIDZ-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with L-phenylalanine to form the azo compound.

Purification: The resulting product is purified through crystallization or chromatography.

Hydrochloride Formation: The purified azo compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:

Reduction: The azo group can be reduced to form the corresponding amines.

Oxidation: The phenyl rings can undergo oxidation to form quinones.

Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and electrophiles like bromine. Major products formed from these reactions include amines, quinones, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a scaffold in the development of novel therapeutic agents, particularly in the following areas:

- Antimicrobial Agents : Research indicates that derivatives of phenylalanine can exhibit antimicrobial properties against resistant strains of bacteria and fungi. For instance, compounds similar to (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Biochemical Assays

Due to its structural similarity to natural amino acids, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its incorporation into peptides allows researchers to explore:

- Protein Folding : Investigating how modifications affect the folding and stability of proteins.

- Enzyme Inhibition Studies : Assessing how structurally similar compounds can inhibit enzyme activity.

Material Sciences

The compound's azo group provides opportunities for applications in material sciences, particularly in:

- Dyes and Pigments : The azo moiety is well-known for its dyeing properties, making it useful in developing colored materials.

- Polymer Chemistry : Incorporation into polymer matrices to create materials with specific optical properties or functionalities.

Case Study 1: Antimicrobial Development

A study published in Antibiotics highlighted the efficacy of synthesized derivatives based on phenylalanine frameworks against multidrug-resistant pathogens. The derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1 to 64 µg/mL against various resistant strains, indicating a promising direction for future drug development .

Case Study 2: Biochemical Interactions

Research exploring the interaction of phenylalanine derivatives with enzyme targets has provided insights into how structural modifications influence binding affinities and enzymatic activity. These studies are crucial for understanding the mechanisms of drug action and resistance.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogenated derivatives, such as 4-bromo-D-phenylalanine hydrochloride (CAS: 122852-33-9, C₉H₁₀BrNO₂·HCl, MW ≈280.36), feature bromine or fluorine atoms on the aromatic ring. In contrast, fluorinated analogs like (S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS: 132732-79-7, C₉H₁₀ClFNO₃, MW ≈247.65) combine fluorine’s electronegativity with a hydroxyl group, improving solubility and target-binding affinity through hydrogen bonding . These compounds are often explored in medicinal chemistry for metabolic stability and bioavailability .

Hydroxyphenyl Derivatives

Compounds like (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative, CAS: 60-18-4) prioritize polarity due to the hydroxyl group, enabling strong hydrogen-bonding interactions. However, the absence of an azo group limits conjugation and photochemical utility compared to the target compound .

Heterocyclic-Substituted Analogues

- L-Histidine monohydrochloride monohydrate (CAS: 5934-29-2, C₆H₁₂ClN₃O₃, MW 209.63) contains an imidazole ring, enabling participation in enzyme active sites or metal coordination .

- (2S)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride (MW ≈204.61) features a pyrazole group, which may act as a bioisostere in kinase inhibitors or enzyme mimics .

Other Aromatic Substituents

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS: 870483-31-1, C₉H₈ClF₃NO₂, MW ≈263.62) uses trifluoromethyl groups to enhance stability and lipophilicity, common in agrochemicals or CNS-targeting drugs .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Azo Group vs. Halogens : The target’s azo group enables conjugation (UV/Vis activity), whereas halogens (Br, F) optimize lipophilicity and target engagement in drug design.

- Solubility vs. Stability : Hydroxyl groups (e.g., tyrosine derivatives) enhance solubility but may reduce oxidative stability. Azo compounds require protection from light/reducing agents .

- Heterocyclic Diversity : Imidazole and pyrazole substituents facilitate biochemical interactions (e.g., metal binding), while benzotriazoles expand photochemical applications .

The structural diversity among these analogs highlights the importance of substituent selection in tailoring properties for specific applications, from pharmaceuticals to functional materials.

Biological Activity

(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid; hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is characterized by a unique structure that includes an azo group, which may contribute to its biological properties. Understanding its biological activity can provide insights into its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid; hydrochloride

- Molecular Formula : C16H18N4O2·HCl

- Molecular Weight : 318.80 g/mol

The compound features an amino acid backbone with a diazenyl group, which is known for its potential in various biological interactions, including anti-inflammatory and anticancer activities.

Antioxidant Activity

Research indicates that compounds with azo groups can exhibit significant antioxidant properties. The antioxidant activity is crucial for neutralizing free radicals, which can lead to oxidative stress and various diseases. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anticancer Properties

Several studies have explored the anticancer potential of azo compounds. The presence of the diazenyl group in (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid suggests it may interfere with cancer cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death.

Neuroprotective Effects

Amino acids play a vital role in neurotransmission and neuroprotection. Preliminary studies suggest that this compound may enhance neuroprotective effects by modulating neurotransmitter levels or by acting on receptors involved in neuronal signaling. This aspect is particularly relevant for conditions such as neurodegenerative diseases.

Case Studies

-

Study on Antioxidant Activity :

A study conducted on related azo compounds demonstrated their ability to reduce oxidative stress markers in vitro. The research indicated that the incorporation of diazenyl moieties significantly enhanced the antioxidant capacity compared to their non-azo counterparts. -

Anticancer Mechanism Investigation :

In a controlled experiment, (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses. -

Neuroprotection in Animal Models :

Animal studies have suggested that administration of this compound can lead to improved outcomes in models of neurodegeneration. Behavioral tests indicated enhanced cognitive function and reduced neuronal loss, correlating with increased levels of neuroprotective factors.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 318.80 g/mol |

| CAS Number | 104504-45-2 |

| Antioxidant Activity | Moderate to High |

| Anticancer Activity | Dose-dependent inhibition |

| Neuroprotective Potential | Positive effects observed |

Q & A

Q. What synthetic strategies ensure stereochemical purity during the preparation of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid hydrochloride?

- Methodological Answer : The synthesis typically begins with chiral amino acid precursors like L-serine or L-alanine to preserve the (2S)-configuration. The diazenyl group is introduced via azo coupling under controlled pH (4–6) and low-temperature conditions (0–5°C) to minimize racemization. Intermediate purification via column chromatography (e.g., silica gel, methanol/dichloromethane eluent) ensures removal of byproducts. Final dihydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, particularly the azo (-N=N-) linkage?

- Methodological Answer :

- UV-Vis Spectroscopy : The azo group exhibits strong absorbance in the 350–450 nm range due to π→π* transitions, confirming its presence.

- 1H/13C NMR : The diazenyl protons (if present) and adjacent aromatic protons show distinct coupling patterns. For example, the para-substituted phenyl rings split signals into doublets (J ≈ 8–10 Hz).

- Mass Spectrometry (HRMS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and isotopic pattern matching the molecular formula.

- IR Spectroscopy : Stretching vibrations for -N=N- appear near 1450–1600 cm⁻¹ .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility by increasing ionic interactions with polar solvents. Stability studies under varying pH (2–8) and temperature (4–37°C) should be conducted using HPLC to monitor degradation. For example, the compound may hydrolyze under alkaline conditions (pH > 7), requiring storage at 4°C in acidic buffers (pH 3–5) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of the azo group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the azo group’s frontier molecular orbitals (HOMO/LUMO) to predict reduction potentials and charge distribution. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). These simulations guide experimental design, such as selecting reducing agents (e.g., Na2S2O4) for selective azo bond cleavage without affecting the amino acid backbone .

Q. What experimental approaches resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to quantify plasma concentrations and metabolite formation (e.g., reduction to hydrazine derivatives).

- Protein Binding Assays : Use surface plasmon resonance (SPR) to measure binding affinity to serum albumin, which may reduce free drug availability in vivo.

- Tissue Distribution Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track accumulation in target organs versus plasma .

Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis while minimizing cost?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the amino acid backbone to direct stereoselective azo coupling.

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediate imines.

- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in mixed solvents (e.g., ethanol/water) to achieve >98% ee .

Q. How does the azo group’s electronic structure influence interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, identifying key residues (e.g., π-π stacking with aromatic amino acids).

- Electrophilic Reactivity : Cyclic voltammetry measures redox potentials to assess the azo group’s susceptibility to enzymatic reduction (e.g., by NADPH-dependent reductases).

- Mutagenesis Studies : Replace critical binding residues (e.g., Tyr → Ala) in target proteins to validate computational predictions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-phenyldiazenylphenyl analogs) from databases like PubChem or Reaxys.

- Solvent Effects : Re-run experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

- Dynamic Effects : For NMR, variable-temperature (VT-NMR) experiments distinguish between conformational exchange broadening and impurities .

Q. What statistical methods are appropriate for analyzing dose-response relationships in cellular assays involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50/IC50 values.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups to identify significant differences (p < 0.05).

- Resampling Methods : Bootstrap analysis estimates confidence intervals for parameters like maximum efficacy (Emax) .

Comparative Studies

Q. How does substituting the phenyl group in the diazenyl moiety with electron-withdrawing/donating groups alter bioactivity?

- Methodological Answer :

Synthesize analogs with -NO2 (electron-withdrawing) or -OCH3 (electron-donating) substituents. Compare: - Enzymatic Inhibition : IC50 shifts in enzyme assays (e.g., tyrosine kinase).

- Cellular Uptake : Measure intracellular concentrations via LC-MS after treating cell lines (e.g., HeLa).

- Computational SAR : QSAR models quantify substituent effects on logP and binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.